Boc-DAOc*HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

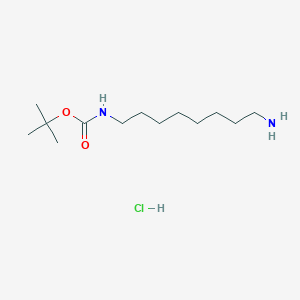

Boc-DAOcHCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride or t-butyl 8-aminooctylcarbamate hydrochloride, is a chemical compound with the formula C13H28N2O2HCl . It has a molecular weight of 244.37*36.45 g/mol .

Synthesis Analysis

The synthesis of Boc-DAOc*HCl involves the use of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Molecular Structure Analysis

The molecular structure of Boc-DAOc*HCl consists of a carbamate group (Boc) attached to a 1,8-diaminooctane . The Boc group serves as a protective group, particularly in solid phase peptide synthesis .

Chemical Reactions Analysis

The Boc group in Boc-DAOc*HCl can be deprotected using hydrochloric acid (HCl). This process involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions to provide the product as the HCl salt .

Scientific Research Applications

Deprotection of N-Boc Group

“Boc-DAOc*HCl” is often used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process is crucial in synthetic organic transformations, where the appropriate selection of reagents, catalysts, and temporal masking and demasking agents is required .

Application in Medicinal Compounds

The deprotection process of the N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Use in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Green Chemistry

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been developed, which is a more sustainable method for N-Boc deprotection . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Formation of Amino-Chloride Salt

Equal-molar ratios of HCl in solution could deprotect Boc-protected carbamate in the presence of methanol or other alcohols. Excess HCl in solution has already been shown to deprotect N-Boc groups by forming the amino-chloride salt .

Use in Organic Synthesis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This makes “Boc-DAOc*HCl” a key component in organic synthesis.

Mechanism of Action

Target of Action

Boc-DAOc*HCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride , is primarily used for the protection of amines in pharmaceutical research and development . The compound’s primary targets are the amine groups present in a wide range of biologically active compounds .

Mode of Action

The compound works by protecting the amine groups through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The interaction of Boc-DAOc*HCl with its targets results in the formation of a carbamate group , which serves as a protective mask for the amine group .

Biochemical Pathways

The biochemical pathway involved in the action of Boc-DAOc*HCl is the N-Boc deprotection pathway . This pathway involves the use of a catalyst to facilitate the deprotection process . The downstream effects of this pathway include the formation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

Factors such as the compound’s molecular weight and its interaction with the body’s metabolic and excretory systems would likely play a role in its pharmacokinetics.

Result of Action

The result of Boc-DAOc*HCl’s action is the successful protection of amine groups . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s action thus enhances the efficiency and productivity of pharmaceutical research and development processes .

Action Environment

The action of Boc-DAOcHCl can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the deprotection process . Additionally, the compound’s action can be affected by the presence of other substances, such as solvents . The stability and efficacy of Boc-DAOcHCl may also be influenced by factors such as temperature and pH.

Safety and Hazards

While specific safety and hazards information for Boc-DAOc*HCl was not found, it’s important to note that handling similar compounds, such as hydrochloric acid, requires caution. Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for Boc-DAOc*HCl could involve further exploration of its use in peptide synthesis and other organic synthesis applications. The development of more environmentally friendly and efficient methods for the deprotection of the Boc group is also a potential area of future research .

properties

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUPVGPYNHRUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DAOc*HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)